molecular formula C34H41Cl4N2OPRuS B12095321 Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane

Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane

Cat. No.: B12095321
M. Wt: 799.6 g/mol
InChI Key: UEMAKRJTXZLFON-UHFFFAOYSA-L
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Description

  • This complex features a ruthenium (Ru) center coordinated with a chiral ligand and dichloromethane (CH₂Cl₂).
  • The chiral ligand contains a morpholine ring, an ethyl group, and a phenylmethylthio substituent.
  • The compound’s structure is intricate, with the ruthenium atom at the core, surrounded by ligands and solvent molecules.
  • Preparation Methods

    • Synthetic Routes :
    • Reaction Conditions :
      • These reactions typically occur under inert atmosphere (argon or nitrogen) to prevent oxidation.
      • Solvents like acetonitrile or dichloromethane are commonly used.
    • Industrial Production :
      • Industrial-scale production may involve variations of the above methods.
      • Optimization for yield, purity, and cost-effectiveness is crucial.
  • Chemical Reactions Analysis

    • Reactivity :
      • The compound can undergo various reactions, including:
        • Oxidation : Ruthenium can be oxidized to higher oxidation states.
        • Reduction : Reduction of the Ru center.
        • Substitution : Ligand substitution reactions.
      • Common Reagents and Conditions :
        • Oxidation: Oxidants like H₂O₂, O₂, or halogens.
        • Reduction: Reducing agents (e.g., NaBH₄, H₂).
        • Substitution: Other ligands (e.g., phosphines, amines).
    • Major Products :
      • Products depend on the specific reaction. For example:
        • Oxidation may yield Ru(III) species.
        • Substitution can lead to different ligand combinations.
  • Scientific Research Applications

    • Chemistry :
      • Catalysis: Ruthenium complexes are catalysts in organic transformations.
      • Asymmetric Synthesis: Chiral ligands contribute to enantioselective reactions.
    • Biology/Medicine :
      • Anticancer Properties: Ruthenium complexes show promise as potential anticancer agents.
      • Imaging Agents: Some ruthenium complexes serve as imaging probes.
    • Industry :
      • Fine Chemicals: Used in specialty chemical synthesis.
      • Materials Science: Ruthenium-based materials (e.g., sensors, coatings).
  • Mechanism of Action

    • Anticancer Activity :
      • Ruthenium complexes interact with cellular components.
      • Potential mechanisms include DNA binding, ROS generation, and apoptosis induction.
    • Molecular Targets and Pathways :
      • DNA: Ruthenium-DNA interactions affect gene expression.
      • Enzymes: Inhibition of enzymes involved in cell proliferation.
      • Signaling Pathways: Modulation of signaling cascades.
  • Comparison with Similar Compounds

    • Uniqueness :
      • The chiral ligand and coordination geometry distinguish this compound.
      • Its reactivity profile and biological activity set it apart.
    • Similar Compounds :
      • Other ruthenium complexes with different ligands (e.g., arene, bipyridine).
      • Compare their properties and applications.

    Properties

    Molecular Formula

    C34H41Cl4N2OPRuS

    Molecular Weight

    799.6 g/mol

    IUPAC Name

    N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine;dichloromethane;dichlororuthenium;triphenylphosphane

    InChI

    InChI=1S/C18H15P.C15H24N2OS.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17;2-1-3;;;/h1-15H;1-5,16H,6-14H2;1H2;2*1H;/q;;;;;+2/p-2

    InChI Key

    UEMAKRJTXZLFON-UHFFFAOYSA-L

    Canonical SMILES

    C1COCCN1CCNCCSCC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl

    Origin of Product

    United States

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